N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Description
N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a synthetic organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a butyl-propanamide chain
Properties
IUPAC Name |
N-butyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-13-19-18(21)12-9-16-7-10-17(11-8-16)24(22,23)20-14-5-4-6-15-20/h7-8,10-11H,2-6,9,12-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDWAHGPKRZHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl intermediate. This intermediate can be synthesized through the reaction of piperidine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting piperidine sulfonyl chloride is then reacted with a phenyl compound to form the piperidine sulfonyl phenyl intermediate.
The next step involves the attachment of the butyl-propanamide chain to the piperidine sulfonyl phenyl intermediate. This can be achieved through a nucleophilic substitution reaction, where the intermediate is reacted with butylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
N-BUTYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can be compared with other similar compounds, such as:
N-BUTYL-4’-(PIPERIDINE-1-SULFONYL)-[1,1’-BIPHENYL]-3-CARBOXAMIDE: This compound has a similar structure but with a biphenyl group instead of a phenyl group, leading to different chemical and biological properties.
N-ETHYL PIPERIDINE: A simpler compound with a piperidine ring and an ethyl group, used in various chemical reactions and as a building block in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
